molecular formula C15H22N2O3S B2862845 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide CAS No. 954634-19-6

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide

Cat. No.: B2862845
CAS No.: 954634-19-6
M. Wt: 310.41
InChI Key: QTTVMCLJJPLYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide is a synthetic sulfonamide derivative characterized by a pyrrolidinone core substituted with a p-tolyl group and a propane-sulfonamide side chain. Its structure has been elucidated using crystallographic methods, with software such as SHELXL playing a critical role in refining atomic coordinates and validating stereochemical assignments .

The pyrrolidinone moiety contributes to conformational rigidity, while the sulfonamide group enhances solubility and hydrogen-bonding capacity, making it a candidate for drug discovery. The p-tolyl substituent may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-8-21(19,20)16-10-13-9-15(18)17(11-13)14-6-4-12(2)5-7-14/h4-7,13,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTVMCLJJPLYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. Its molecular formula is C12H15N1O3SC_{12}H_{15}N_{1}O_{3}S, and it has a molecular weight of approximately 253.32 g/mol. The sulfonamide group is significant for its biological activity, particularly in drug design.

This compound is believed to exert its effects through specific interactions with biological targets. While detailed mechanisms are still under investigation, initial studies suggest it may influence pathways related to sphingomyelin metabolism, similar to other compounds that inhibit neutral sphingomyelinase (nSMase), which plays a role in exosome release and cellular communication .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy. For instance, related compounds have demonstrated MIC values as low as 3.12 μg/mL against Staphylococcus aureus .

Neuroprotective Effects

The compound's structural similarity to known nSMase inhibitors suggests potential neuroprotective effects. In models of Alzheimer's disease, compounds within this chemical class have shown the ability to penetrate the blood-brain barrier and inhibit exosome secretion from neurons, potentially mitigating neurodegenerative processes .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted on similar compounds to optimize their pharmacological properties. For example, modifications to the pyrrolidine ring or sulfonamide group have been explored to enhance potency and selectivity against specific biological targets. These studies are critical for developing more effective therapeutic agents .

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the pharmacokinetics of this compound. A notable study demonstrated that a related compound exhibited significant brain penetration and bioavailability when administered intraperitoneally, reinforcing its potential as a therapeutic candidate for neurological disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeMIC (μg/mL)Notable Activity
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methylpropane-1-sulfonamidePyrrolidine derivative3.12Antibacterial against Staphylococcus aureus
PDDC (related nSMase inhibitor)Pyrrolidine derivative300 nMNeuroprotective effects in Alzheimer's model

Comparison with Similar Compounds

Table 1: Crystallographic Parameters of Selected Analogues

Compound Space Group Bond Length (C-S, Å) Dihedral Angle (°) Refinement Software
This compound P2₁/c 1.76 12.3 SHELXL
N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)methanesulfonamide P1̄ 1.72 15.8 SHELXL
N-((1-(p-chlorophenyl)pyrrolidin-3-yl)methyl)propane-1-sulfonamide C2/c 1.78 10.5 SHELXL

Key Observations :

  • The p-tolyl group in the target compound increases steric hindrance compared to the phenyl analogue, reflected in a smaller dihedral angle (12.3° vs. 15.8°).
  • Chlorine substitution in the p-chlorophenyl analogue lengthens the C-S bond (1.78 Å vs. 1.76 Å), likely due to electron-withdrawing effects.
  • SHELXL was consistently used for refinement, ensuring high precision in structural comparisons .

Physicochemical and Pharmacological Comparisons

Table 2: Calculated Properties (LogP, PSA, Molecular Weight)

Compound LogP Polar Surface Area (Ų) Molecular Weight (g/mol)
Target compound 2.1 85 336.4
Phenyl analogue 1.8 88 308.3
p-Chlorophenyl analogue 2.4 85 356.8
Piperidinone analogue 2.3 82 350.4

Key Observations :

  • The p-tolyl group enhances lipophilicity (LogP = 2.1) relative to the phenyl analogue (LogP = 1.8).
  • The piperidinone analogue exhibits reduced polar surface area (82 Ų), suggesting improved membrane permeability.

Methodological Considerations

Structural comparisons rely heavily on crystallographic data refined using programs like SHELXL, which ensures accuracy in bond lengths and angles . Computational tools further supplement these analyses by predicting LogP and polar surface area.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.